

Golvatinib dosing schedule in mouse xenograft models

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Compound Focus: Golvatinib

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Golvatinib Dosing in Mouse Xenograft Models

The table below summarizes the key parameters for administering **golvatinib** in mouse xenograft models as described in the literature.

Parameter	Specification
Recommended Dose	50 mg/kg [1] [2]
Route of Administration	Oral gavage (P.O.) [1] [2]
Dosing Frequency	Once daily [1] [2]
Standard Vehicle	0.5% Methylcellulose (MC) solution [2]
Treatment Duration	Varies by study design; typically until control tumors reach a predefined volume [1]

Experimental Protocol for Combination Therapy

The most thoroughly documented application of **golvatinib** in animal models is its use in combination with the VEGFR inhibitor **lenvatinib (E7080)** to overcome resistance to VEGF-targeted therapy [1] [2] [3].

1. Tumor Implantation and Study Initiation

- **Cell Lines:** Studies used human cancer cell lines, including thyroid (K1), endometrial (AN3CA), ovarian (A2780), gastric (MKN45, IM95m), melanoma (SEKI), and pancreatic (KP-4) cancers [1] [2].
- **Implantation:** Cells (e.g., 5×10^6 cells/mouse) were implanted subcutaneously into female nude mice (CAnN.Cg-Foxn1nu/CrlCrlj) aged 5–6 weeks [1].
- **Randomization:** Mice were randomized into treatment groups when tumor volumes reached a range of approximately **100–300 mm³** [1] [2].

2. Dosing Regimen

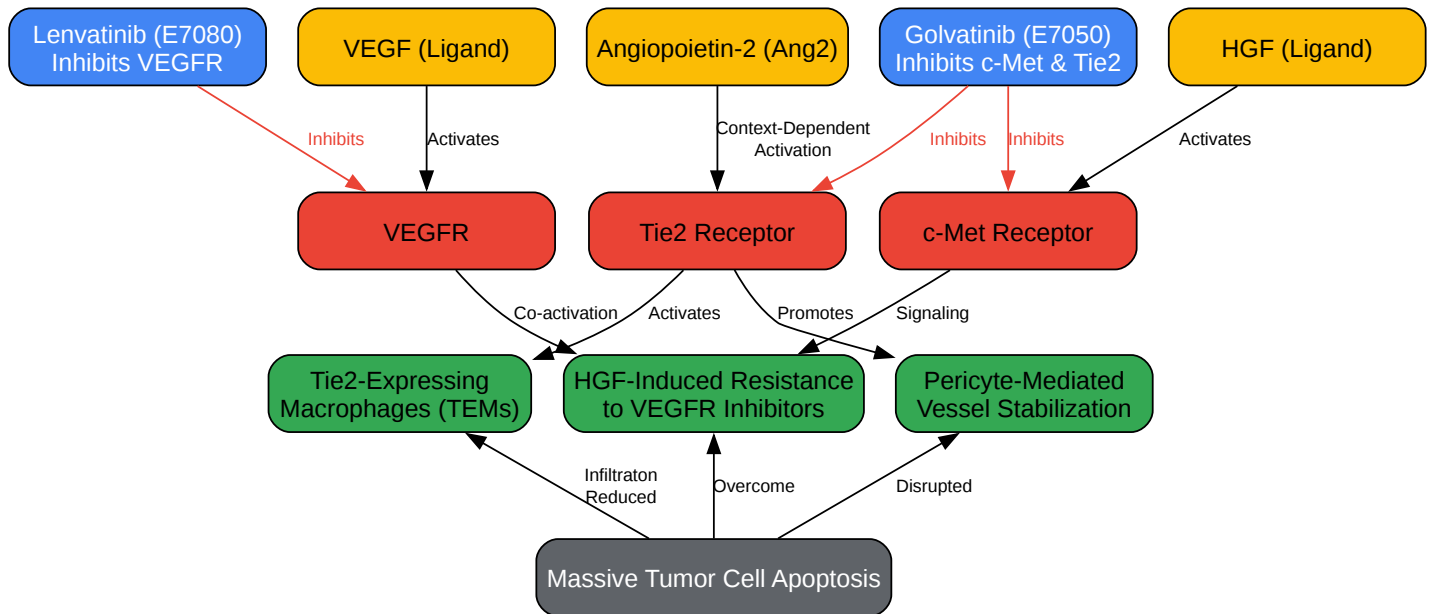
- **Golvatinib:** 50 mg/kg, orally, once daily [1] [2].
- **Lenvatinib:** 30 mg/kg or 60 mg/kg (study-dependent), orally, once daily [1] [2].
- **Control Group:** Received the vehicle (0.5% methylcellulose) [2].
- **Compounds:** Lenvatinib mesylate and **golvatinib** tartrate were synthesized by Eisai Co., Ltd. [1] [2].

3. Endpoint Analysis Key histological and biochemical analyses were performed on harvested tumors to evaluate the combination's mechanism of action [1]:

- **Perfusion & Apoptosis:** Mice were perfused with Hoechst 33342 to assess blood flow, and apoptosis was detected via TUNEL assay.
- **Immunofluorescence Staining:** Tumors were stained for markers like CD31 (endothelial cells), SMA (pericytes), CD11b, and F4/80 (macrophages) to analyze changes in the tumor microenvironment.
- **Flow Cytometry:** Used to analyze and sort specific cell populations from digested tumors for further molecular analysis.

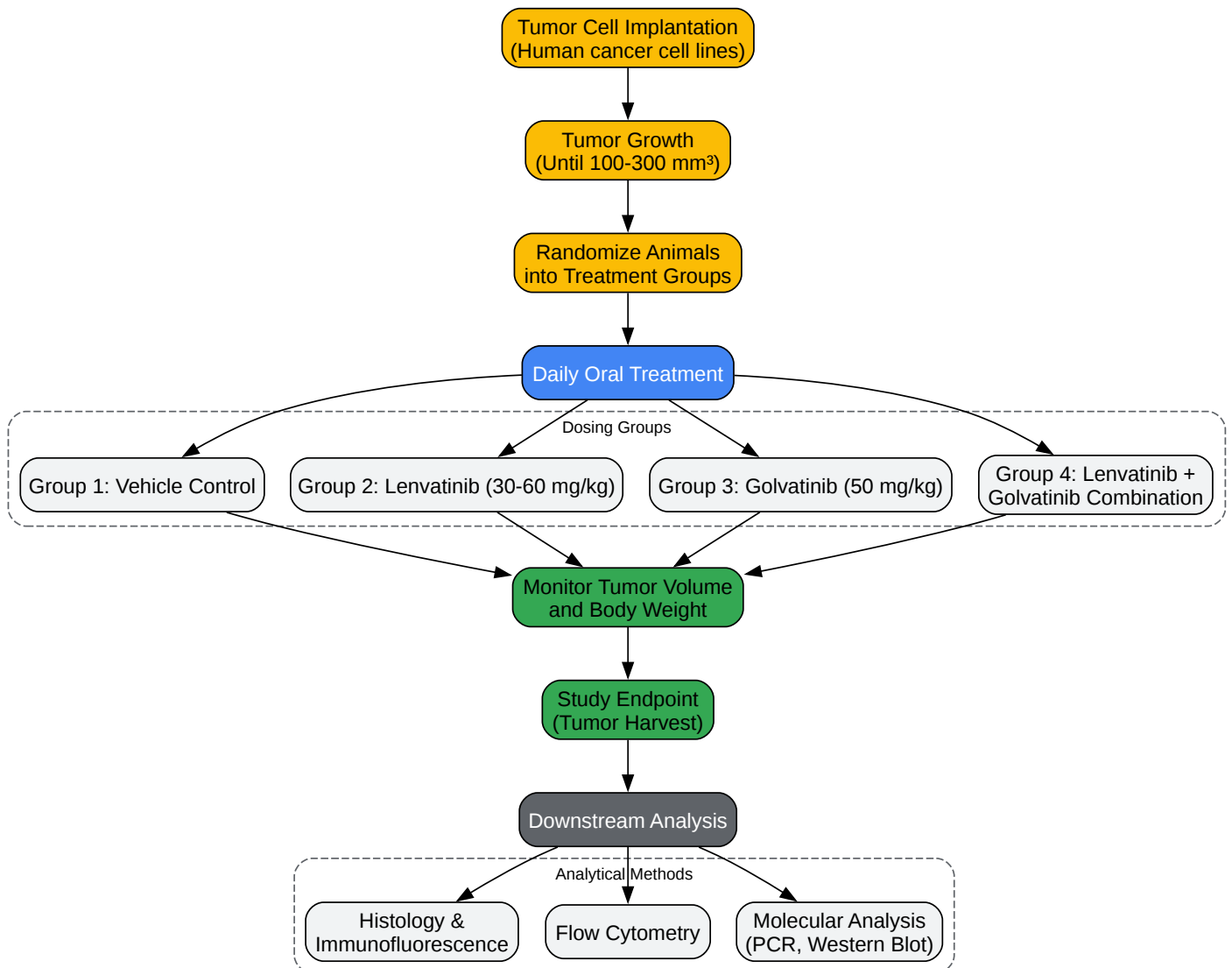
Mechanism of Action & Rationale for Combination

The rationale for combining **golvatinib** with lenvatinib is to simultaneously target multiple signaling pathways that drive tumor angiogenesis and therapy resistance.



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The workflow below summarizes the key experimental steps from model establishment to data analysis.



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Key Considerations for Protocol Design

- **Tolerability:** The combination of lenvatinib and **golvatinib** was reported to have **tolerable body weight loss**, and no macroscopic changes were observed in the animals [1]. Nonetheless, monitoring animal health and body weight is essential.
- **Vehicle Consistency:** Using a 0.5% methylcellulose solution is a standard and reliable approach for oral dosing suspensions in rodents [2].
- **Mechanistic Confirmation:** The provided protocol includes steps for confirming the intended molecular effects. For instance, a decrease in phosphorylated c-Met (p-Met) in tumor tissues can serve as a pharmacodynamic marker of **golvatinib** target engagement [4] [5].

Looking Forward

While the preclinical data for the **golvatinib**-lenvatinib combination is compelling, its clinical development appears limited. A phase I clinical trial established a maximum tolerated dose (MTD) of **400 mg once daily** for **golvatinib** monotherapy in humans [4] [5]. However, the search results do not indicate subsequent advanced-phase trials for this specific combination, suggesting it may not have progressed further in clinical development.

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